Synthesis and characterization of Methyl 2-iodo-3-methoxybenzoate
Synthesis and characterization of Methyl 2-iodo-3-methoxybenzoate
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-iodo-3-methoxybenzoate
Abstract
This guide provides a comprehensive technical overview for the synthesis and characterization of Methyl 2-iodo-3-methoxybenzoate, a valuable substituted aromatic building block in medicinal chemistry and materials science. We delve into the strategic considerations behind the synthetic route, detailing a robust protocol for its preparation via electrophilic aromatic substitution. Furthermore, this document establishes a full suite of analytical methodologies for the unequivocal characterization and purity assessment of the final product, ensuring its suitability for downstream applications. This guide is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this compound's preparation and validation.
Introduction and Strategic Importance
Methyl 2-iodo-3-methoxybenzoate (CAS No. 35387-95-2) is a polysubstituted aromatic ester. Its utility in organic synthesis is significant, primarily owing to the presence of three distinct functional groups on the benzene ring: an ester, a methoxy ether, and an iodine atom. The carbon-iodine bond is particularly amenable to a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), making this compound a versatile precursor for the construction of more complex molecular architectures.[1] The specific arrangement of substituents also influences the electronic and steric environment, predisposing it for specific synthetic transformations and making it an attractive scaffold in drug discovery programs.
This guide focuses on a direct and reliable synthetic approach starting from the commercially available Methyl 3-methoxybenzoate, leveraging the principles of regioselective electrophilic aromatic substitution.
Synthetic Strategy: The "Why" Behind the "How"
The synthesis of Methyl 2-iodo-3-methoxybenzoate is achieved through the direct iodination of Methyl 3-methoxybenzoate. The success of this transformation hinges on controlling the regioselectivity of the electrophilic attack on the aromatic ring.
Analysis of Directing Group Effects
The starting material, Methyl 3-methoxybenzoate, possesses two directing groups:
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Methoxy Group (-OCH₃): Located at the C3 position, the methoxy group is a powerful activating group and an ortho, para-director. This is due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the aromatic π-system, increasing electron density at the ortho (C2, C4) and para (C6) positions.
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Methyl Ester Group (-COOCH₃): Located at the C1 position, the methyl ester is a deactivating group and a meta-director. This is due to its electron-withdrawing inductive and resonance effects, which decrease the electron density of the ring, particularly at the ortho and para positions.
The Causality of Regioselectivity: The outcome of the electrophilic substitution is determined by the interplay of these two groups. The strongly activating, ortho, para-directing methoxy group dominates the directing effect over the deactivating meta-directing ester group. Therefore, the incoming electrophile (the iodinating agent) will preferentially attack the positions activated by the methoxy group. Of the available ortho (C2, C4) and para (C6) positions, the C2 position is sterically and electronically favored for mono-iodination, leading to the desired product.
Choice of Iodinating Reagent
Unlike bromination and chlorination, direct iodination with molecular iodine (I₂) is often slow and reversible.[2] To facilitate the reaction, an oxidizing agent is typically required to convert I₂ into a more potent electrophilic species, often represented as I⁺.[3][4] Common reagents for electrophilic iodination of activated aromatic rings include:
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Iodine with an Oxidizing Agent: Combinations like I₂/H₂O₂ or I₂/HNO₃ are effective.[2][3]
-
N-Iodosuccinimide (NIS): A mild and easy-to-handle source of electrophilic iodine, often used with an acid catalyst.
-
1,3-Diiodo-5,5-dimethylhydantoin (DIH): Another efficient reagent for the iodination of electron-rich aromatic compounds.[5]
For this guide, we select N-Iodosuccinimide (NIS) in the presence of an acid catalyst for its high efficiency, operational simplicity, and favorable safety profile.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with checkpoints and expected observations to ensure procedural integrity.
Materials and Reagents
| Reagent/Material | CAS No. | Molecular Formula | M.W. ( g/mol ) | Notes |
| Methyl 3-methoxybenzoate | 121-52-8 | C₉H₁₀O₃ | 166.17 | Starting Material |
| N-Iodosuccinimide (NIS) | 516-12-1 | C₄H₄INO₂ | 224.98 | Iodinating Agent |
| Acetonitrile (CH₃CN) | 75-05-8 | C₂H₃N | 41.05 | Anhydrous, reaction solvent |
| Trifluoroacetic Acid (TFA) | 76-05-1 | C₂HF₃O₂ | 114.02 | Catalyst |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Extraction Solvent |
| Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | Na₂S₂O₃ | 158.11 | 10% aqueous solution for quench |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Aqueous solution for wash |
| Brine (Saturated NaCl) | 7647-14-5 | NaCl | 58.44 | Aqueous solution for wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Drying Agent |
| Ethanol (EtOH) | 64-17-5 | C₂H₆O | 46.07 | Recrystallization Solvent |
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of Methyl 2-iodo-3-methoxybenzoate.
Step-by-Step Procedure
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Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 3-methoxybenzoate (1.66 g, 10.0 mmol, 1.0 equiv). Dissolve the starting material in 30 mL of anhydrous acetonitrile.
-
Addition of Reagents: To the stirred solution, add N-Iodosuccinimide (NIS) (2.47 g, 11.0 mmol, 1.1 equiv) in one portion. The mixture may become a yellow or orange suspension.
-
Catalysis: Carefully add trifluoroacetic acid (TFA) (77 µL, 1.0 mmol, 0.1 equiv) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of 10% aqueous sodium thiosulfate solution. The color should fade as excess iodine is quenched.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 40 mL).
-
Washing: Combine the organic layers and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate solution (to neutralize TFA) and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid is purified by recrystallization.[6][] Dissolve the crude product in a minimal amount of hot ethanol. Add water dropwise until the solution becomes cloudy. Re-heat until the solution is clear, then allow it to cool slowly to room temperature, and finally in an ice bath to induce crystallization. Collect the resulting crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The product should be a white to light green solid.[8]
Characterization of Methyl 2-iodo-3-methoxybenzoate
Unequivocal identification of the synthesized compound is critical. The following techniques provide complementary structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for structural elucidation of organic molecules.
Caption: General mechanism for Electrophilic Aromatic Substitution (EAS). Note: This is a placeholder for a real chemical structure diagram.
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¹H NMR (Proton NMR): Provides information on the number, connectivity, and chemical environment of hydrogen atoms.
-
¹³C NMR (Carbon NMR): Provides information on the number and chemical environment of carbon atoms.
Expected NMR Data (in CDCl₃, 400 MHz)
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| H-4 | ~7.5 | d | 1H | Ar-H | Downfield due to deshielding from adjacent iodine and ester. |
| H-5 | ~7.1 | t | 1H | Ar-H | Triplet due to coupling with H-4 and H-6. |
| H-6 | ~7.4 | d | 1H | Ar-H | Downfield due to deshielding from ester group. |
| -COOCH₃ | ~3.9 | s | 3H | Ester Methyl | Typical chemical shift for a methyl ester. |
| -OCH₃ | ~3.8 | s | 3H | Methoxy Methyl | Typical chemical shift for an aryl methoxy group. |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | Rationale |
| Carbonyl | ~165 | C=O | Characteristic for an ester carbonyl. |
| Aromatic | ~110-160 | Ar-C | Six distinct signals expected. |
| C-I | ~95 | Ar-C-I | Upfield shift due to the heavy atom effect of iodine. |
| Ester Methyl | ~52 | -COOCH₃ | Typical for a methyl ester carbon. |
| Methoxy Methyl | ~56 | -OCH₃ | Typical for an aryl methoxy carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.[9]
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3100-3000 | Medium | C-H stretch | Aromatic C-H |
| 2950-2850 | Medium | C-H stretch | Methyl C-H |
| ~1730 | Strong | C=O stretch | Ester Carbonyl |
| ~1600, ~1480 | Medium-Strong | C=C stretch | Aromatic Ring |
| ~1250, ~1050 | Strong | C-O stretch | Ester and Ether C-O |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.[10][11]
Expected Mass Spectrometry Data
| m/z | Ion | Notes |
| 292 | [M]⁺ | Molecular ion peak. Iodine is monoisotopic (¹²⁷I). |
| 261 | [M - OCH₃]⁺ | Loss of the methoxy radical. |
| 233 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical. |
| 165 | [M - I]⁺ | Loss of an iodine radical. |
Melting Point (MP)
The melting point is a crucial physical property that indicates the purity of a crystalline solid. A sharp melting point range close to the literature value suggests high purity.
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Literature Melting Point: 97% purity solid.[8]
Safety and Handling
-
N-Iodosuccinimide (NIS): Is an oxidizing agent and an irritant. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.
-
Trifluoroacetic Acid (TFA): Is highly corrosive and toxic. Causes severe burns. Handle with extreme care using appropriate personal protective equipment (gloves, goggles, lab coat) in a fume hood.
-
Acetonitrile and Dichloromethane: Are flammable and toxic solvents. Avoid inhalation and skin contact. All operations should be performed in a fume hood.
-
Standard laboratory safety practices should be followed at all times.
Conclusion
This guide has detailed a reliable and well-rationalized methodology for the synthesis of Methyl 2-iodo-3-methoxybenzoate. By understanding the principles of electrophilic aromatic substitution and the directing effects of the substituents, a researcher can achieve high regioselectivity. The comprehensive characterization protocol, employing NMR, IR, and MS, provides a robust framework for verifying the structure and purity of the final product, ensuring its quality for subsequent synthetic applications in research and development.
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